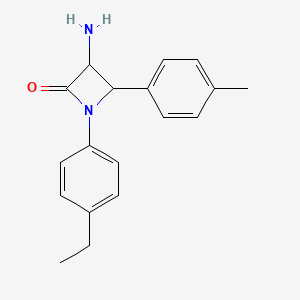
3-Amino-1-(4-ethylphenyl)-4-(p-tolyl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(4-ethylphenyl)-4-(p-tolyl)azetidin-2-one is a synthetic organic compound belonging to the azetidinone class. Azetidinones are four-membered lactams, which are known for their biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-ethylphenyl)-4-(p-tolyl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethylbenzaldehyde with p-toluidine to form an imine intermediate, which is then subjected to cyclization using a suitable reagent such as a base or an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-Amino-1-(4-ethylphenyl)-4-(p-tolyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May exhibit biological activity, making it a candidate for drug development.
Medicine: Potential use in the development of pharmaceuticals targeting specific diseases.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Amino-1-(4-ethylphenyl)-4-(p-tolyl)azetidin-2-one would depend on its specific biological target. Generally, azetidinones can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
3-Amino-4-phenylazetidin-2-one: Lacks the ethyl and p-tolyl substituents.
3-Amino-1-(4-methylphenyl)-4-phenylazetidin-2-one: Has a methyl group instead of an ethyl group.
Uniqueness
3-Amino-1-(4-ethylphenyl)-4-(p-tolyl)azetidin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other azetidinones.
特性
分子式 |
C18H20N2O |
|---|---|
分子量 |
280.4 g/mol |
IUPAC名 |
3-amino-1-(4-ethylphenyl)-4-(4-methylphenyl)azetidin-2-one |
InChI |
InChI=1S/C18H20N2O/c1-3-13-6-10-15(11-7-13)20-17(16(19)18(20)21)14-8-4-12(2)5-9-14/h4-11,16-17H,3,19H2,1-2H3 |
InChIキー |
OENFDZSZTKVNFF-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2,2'-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol)](/img/structure/B15064374.png)


![8-Fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B15064387.png)

![2-{Phenyl[(trimethylsilyl)oxy]methyl}cyclohexan-1-one](/img/structure/B15064412.png)


